molecular formula C11H12OS B15070473 2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl- CAS No. 91587-25-6

2H-1-Benzothiopyran-2-one, 3,4-dihydro-4,4-dimethyl-

Cat. No.: B15070473
CAS No.: 91587-25-6
M. Wt: 192.28 g/mol
InChI Key: USOPDSHQMBPHOZ-UHFFFAOYSA-N
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Description

4,4-Dimethylthiochroman-2-one is a sulfur-containing heterocyclic compound It is structurally related to chromones and thiochromones, which are known for their diverse biological activities

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylthiochroman-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfoxides or sulfones back to thioethers.

    Substitution: Halogenation and other substitution reactions can modify the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,4-Dimethylthiochroman-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethylthiochroman-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

4,4-Dimethylthiochroman-2-one can be compared with other sulfur-containing heterocycles such as:

    Thiochromones: Known for their biological activities and structural similarity.

    Benzothiopyrans: Exhibit similar chemical properties and applications.

    Chromones: Widely studied for their medicinal properties.

Uniqueness: 4,4-Dimethylthiochroman-2-one stands out due to its specific structural features and the ease of its synthetic routes, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

91587-25-6

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

4,4-dimethyl-3H-thiochromen-2-one

InChI

InChI=1S/C11H12OS/c1-11(2)7-10(12)13-9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3

InChI Key

USOPDSHQMBPHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)SC2=CC=CC=C21)C

Origin of Product

United States

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